molecular formula C11H15NO2 B7883956 2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)-

2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)-

Cat. No.: B7883956
M. Wt: 193.24 g/mol
InChI Key: PVNCAUYUFZUXDK-AATRIKPKSA-N
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Description

2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)- is an organic compound that belongs to the class of propenones. These compounds are characterized by the presence of a carbonyl group conjugated with a double bond. The compound features a dimethylamino group and a dimethyl-substituted furan ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One possible route is the aldol condensation of 3-(dimethylamino)acetone with 2,5-dimethylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: May be studied for its biological activity and potential therapeutic effects.

    Medicine: Could be investigated for its pharmacological properties and potential use in drug development.

    Industry: Might be used in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action for 2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)- would depend on its specific interactions with molecular targets. The compound’s functional groups, such as the carbonyl and dimethylamino groups, can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)-: Similar structure but without the dimethyl substitution on the furan ring.

    2-Propen-1-one, 3-(dimethylamino)-1-(3-furanyl)-: Similar structure with a different substitution pattern on the furan ring.

Uniqueness

The presence of the dimethyl groups on the furan ring in 2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)- can influence its chemical reactivity and physical properties, making it unique compared to other similar compounds. These substitutions can affect the compound’s stability, solubility, and interaction with other molecules.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-7-10(9(2)14-8)11(13)5-6-12(3)4/h5-7H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNCAUYUFZUXDK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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